molecular formula C16H21N3O4 B3985258 4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE

4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE

Cat. No.: B3985258
M. Wt: 319.36 g/mol
InChI Key: PIEMTCGZAHVJIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine is a complex organic compound that features a morpholine ring substituted with a nitro group and a piperidine moiety

Preparation Methods

The synthesis of 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 2-(piperidin-1-yl)benzaldehyde to introduce the nitro group. This is followed by a coupling reaction with morpholine under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts .

Chemical Reactions Analysis

4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. .

Scientific Research Applications

4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidine moiety may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-[5-Nitro-2-(piperidin-1-yl)benzoyl]morpholine include:

Properties

IUPAC Name

morpholin-4-yl-(5-nitro-2-piperidin-1-ylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c20-16(18-8-10-23-11-9-18)14-12-13(19(21)22)4-5-15(14)17-6-2-1-3-7-17/h4-5,12H,1-3,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEMTCGZAHVJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Reactant of Route 2
Reactant of Route 2
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Reactant of Route 3
Reactant of Route 3
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Reactant of Route 5
Reactant of Route 5
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE
Reactant of Route 6
Reactant of Route 6
4-[5-NITRO-2-(PIPERIDIN-1-YL)BENZOYL]MORPHOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.